3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile," involves several synthetic pathways. One method includes the hydrolysis of 1-[(1,3-dioxolan-4-yl)methyl]-azoles, Wagner reaction of N-allylazoles, and reaction of glycidol with imidazole or 1,2,4-triazole, leading to various substituted azolylmethyl-1,3-dioxolanes (Talismanov et al., 2021). Another route involves the reduction of trans-urocanic acid to produce essential intermediates for impromidine-type histamine H2 receptor agonists (Sellier et al., 1992).
Molecular Structure Analysis
The molecular structure of "3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile" and similar compounds is characterized by X-ray diffraction, showing distinct features like hydrogen bonds and specific geometric arrangements. For instance, a two-dimensional ZnII coordination framework based on similar imidazole derivatives exhibits a novel polymer structure with a unique topology and strong fluorescence emissions (Chen et al., 2019).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, such as nitration reactions where aromatic compounds are efficiently nitrated using specific reagents like 3-methyl-1-sulfonic acid imidazolium nitrate (Zolfigol et al., 2012). These reactions are crucial for the synthesis of nitroarenes and further chemical modifications.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of imidazole derivatives. These properties are determined through various analytical techniques, including IR, elemental analysis, and thermal analysis. The 2D polymer structure of related compounds shows significant hydrogen bonding and other interactions leading to a stable three-dimensional structure in the solid state (Chen et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for substitution reactions, and the ability to form complexes, are crucial for the application of imidazole derivatives in synthesis and material science. For example, the synthesis of copper(II) complexes with imidazole derivatives demonstrates the ability of these compounds to form coordination complexes with metals, affecting their electronic and structural properties (Long et al., 1999).
Scientific Research Applications
1. Synthesis of Functional Molecules
- Application : Imidazoles are key components to functional molecules used in a variety of everyday applications .
- Method : The synthesis of substituted imidazoles involves regiocontrolled methods, with an emphasis on the bonds constructed during the formation of the imidazole .
- Results : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
2. Therapeutic Potential
- Application : Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .
- Method : Various synthetic routes are used to produce imidazole and its derived products .
- Results : Imidazole derivatives have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
3. Preparation of Nitroimidazole Antibiotics
- Application : 2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .
- Method : The specific synthetic route is not provided, but it involves the use of 2-Methylimidazole as a starting material .
- Results : The resulting nitroimidazole antibiotics are effective against anaerobic bacterial and parasitic infections .
4. Epoxy Resin Hardener
- Application : 2-Methylimidazole is employed as a hardener or accelerator for epoxy resin .
- Method : The compound is mixed with the epoxy resin to facilitate its curing process .
- Results : The hardened epoxy resin exhibits improved mechanical properties .
5. Auxiliary Agent for Textile Dyes
- Application : 2-Methylimidazole is used as an auxiliary agent for textile dyes .
- Method : The compound is used in the dyeing process to enhance the interaction between the dye and the textile fibers .
- Results : The use of 2-Methylimidazole results in more vibrant and long-lasting colors on the textiles .
6. Preparation of Nilotinib
- Application : 3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline, a derivative of imidazole, is used in the preparation of Nilotinib, a drug for the treatment of a variety of leukaemias, including chronic myeloid leukaemia (CML) .
- Method : The specific synthetic route is not provided, but it involves the use of 3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline as a starting material .
- Results : The resulting drug, Nilotinib, has shown effectiveness in the treatment of a variety of leukaemias .
7. Production of Di- and Tri-substituted Imidazolones
- Application : Imidazole is used in the production of di- and tri-substituted imidazolones .
- Method : The specific synthetic route is not provided, but it involves the use of imidazole as a starting material .
- Results : The resulting di- and tri-substituted imidazolones have various applications in chemical synthesis .
8. Antitubercular Activities
- Application : Imidazole derivatives have been screened for in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv .
- Method : The specific method is not provided, but it involves the use of imidazole derivatives .
- Results : The imidazole derivatives showed promising antitubercular activities .
properties
IUPAC Name |
3-(2-methyl-4-nitroimidazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-6-9-7(11(12)13)5-10(6)4-2-3-8/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHSGLFIHQQUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312964 | |
Record name | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |
CAS RN |
89128-08-5 | |
Record name | 89128-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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